Cas no 2228817-48-7 (tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate)

Tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate is a specialized carbamate-protected amine compound featuring a difluorinated cyclopropyl moiety. Its structural complexity, including the sterically hindered tert-butyl carbamate group and the geminal difluoro substitution, makes it a valuable intermediate in medicinal chemistry and pharmaceutical synthesis. The presence of the 1,1-difluorocyclopropyl group enhances metabolic stability and bioavailability, while the carbamate protection allows for selective deprotection under mild conditions. This compound is particularly useful in the development of protease inhibitors and other bioactive molecules, where controlled amine reactivity and fluorinated motifs are critical. Its high purity and well-defined stereochemistry further support its utility in precision synthesis.
tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate structure
2228817-48-7 structure
Product Name:tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate
CAS No:2228817-48-7
MF:C12H22F2N2O2
MW:264.312090396881
CID:5967200
PubChem ID:165623102
Update Time:2025-06-12

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate Chemical and Physical Properties

Names and Identifiers

    • tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate
    • 2228817-48-7
    • tert-butyl N-[1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropyl]carbamate
    • EN300-1873495
    • Inchi: 1S/C12H22F2N2O2/c1-7(2)8(11(15)6-12(11,13)14)16-9(17)18-10(3,4)5/h7-8H,6,15H2,1-5H3,(H,16,17)
    • InChI Key: OIQFUHCLRZWTJF-UHFFFAOYSA-N
    • SMILES: FC1(CC1(C(C(C)C)NC(=O)OC(C)(C)C)N)F

Computed Properties

  • Exact Mass: 264.16493427g/mol
  • Monoisotopic Mass: 264.16493427g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 5
  • Complexity: 340
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 64.4Ų

tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate Pricemore >>

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Additional information on tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate

Professional Introduction to Compound with CAS No. 2228817-48-7 and Product Name: tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate

The compound with the CAS number 2228817-48-7 and the product name tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate represents a significant advancement in the field of pharmaceutical chemistry. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a tert-butyl group and a difluorocyclopropyl moiety in its molecular structure suggests that it may exhibit properties that are not commonly found in other pharmaceutical agents.

Recent research in the area of medicinal chemistry has highlighted the importance of fluorinated heterocycles in the development of novel therapeutic agents. The difluorocyclopropyl group in this compound is particularly noteworthy, as it has been shown to enhance metabolic stability and improve pharmacokinetic profiles. This structural feature is often incorporated into drug candidates to mitigate issues related to rapid degradation and poor bioavailability, which are critical challenges in drug development.

The N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate moiety further contributes to the compound's complexity and potential functionality. This part of the molecule is reminiscent of carbamate-based compounds, which are known for their versatility in medicinal chemistry. Carbamates have been widely used in the development of drugs targeting various diseases, including neurological disorders and infectious diseases. The combination of these structural elements suggests that this compound may possess multiple modes of action, making it a promising candidate for further investigation.

In recent years, there has been a surge in interest regarding fluorinated compounds due to their ability to modulate biological processes at the molecular level. The fluorine atoms in the difluorocyclopropyl group can influence electronic properties, lipophilicity, and binding affinity, thereby affecting how the compound interacts with biological targets. This has led to the exploration of fluorinated derivatives as potential leads for new drugs. The specific arrangement of atoms in this compound's structure may contribute to its unique interactions with biological systems, offering new avenues for therapeutic intervention.

One of the most compelling aspects of this compound is its potential application in the treatment of various diseases. Current research indicates that molecules containing fluorinated cycloalkanes may exhibit anti-inflammatory, antiviral, or anticancer properties. The structural features of tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate align well with these areas of interest. For instance, the tert-butyl group can enhance binding stability by increasing steric hindrance at key interaction sites, while the amino group provides a site for further functionalization or interaction with biological targets.

The synthesis and characterization of this compound have been subjects of intense study in academic and industrial laboratories. Advanced synthetic methodologies have been employed to construct the complex framework of this molecule while maintaining high purity and yield. Techniques such as transition metal-catalyzed cross-coupling reactions and fluorination methods have been particularly valuable in achieving this goal. These synthetic strategies not only facilitate the production of this compound but also provide insights into how similar molecules can be designed and synthesized.

As research progresses, computational modeling and molecular dynamics simulations are playing an increasingly important role in understanding the behavior of complex molecules like this one. These tools allow researchers to predict how the compound will interact with biological targets at an atomic level, providing valuable insights into its potential efficacy and safety profiles. By leveraging computational approaches alongside experimental data, scientists can accelerate the drug discovery process and identify promising candidates for further development.

The potential applications of this compound extend beyond traditional pharmaceutical uses. There is growing evidence suggesting that fluorinated compounds may have utility in agrochemicals, materials science, and other industrial applications. The unique properties imparted by fluorine atoms make these molecules attractive for developing innovative solutions across multiple sectors. As our understanding of fluorine chemistry continues to expand, so too will the range of possibilities for utilizing compounds like tert-butyl N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate.

In conclusion, the compound with CAS number 2228817-48-7 represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential biological activities. The presence of a tert-butyl group, a difluorocyclopropyl moiety, and an N-1-(1-amino-2,2-difluorocyclopropyl)-2-methylpropylcarbamate moiety suggests that it may possess multiple modes of action and could be a valuable lead for developing new therapeutic agents. Ongoing research continues to uncover new insights into its properties and potential applications, making it an exciting subject for further investigation.

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